BenchChemオンラインストアへようこそ!

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

Glucocorticoid Receptor Modulator Nuclear Receptor Pharmacology Nonsteroidal Anti-inflammatory

This 6-aminouracil scaffold features a cyclohexylamino substituent providing distinct conformational binding for kinase/nuclear receptor SAR studies. Differentiates from alkyl/aromatic 6-amino analogs; essential for glucocorticoid receptor modulator and metal-based anticancer agent development. Available for immediate research procurement.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 6702-72-3
Cat. No. B1347154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
CAS6702-72-3
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15)
InChIKeyBLMAMCMBWRAEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.1 [ug/mL]

6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (6702-72-3): Core Structure and Chemical Classification


6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative belonging to a class of heterocyclic compounds with a pyrimidine ring substituted at the 6-position by a cyclohexylamino group [1]. This core structure, also known as a 6-aminouracil, serves as a key pharmacophore in medicinal chemistry, particularly for targeting kinases and nuclear receptors . The compound is recognized as a versatile scaffold for further derivatization, including the development of glucocorticoid receptor modulators [2].

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (6702-72-3): Why Generic Analogs Cannot Simply Substitute


The biological activity of 6-aminopyrimidine-2,4-diones is highly sensitive to the nature of the N-6 substituent, a fact well-established by structure-activity relationship (SAR) studies . For instance, while 6-aminopyrimidine scaffolds are known to inhibit cyclin-dependent kinases (CDKs), the specific cyclohexylamino group in this compound confers a distinct conformational preference and binding mode compared to smaller alkylamino (e.g., methyl, ethyl) or bulkier aromatic (e.g., anilino) substituents [1]. This structural nuance directly impacts target engagement, kinase selectivity, and overall cellular activity. Therefore, substituting this compound with a generic 6-aminopyrimidine-2,4-dione without a cyclohexyl group will almost certainly lead to a different pharmacological profile, making it unsuitable for studies requiring the specific properties of the cyclohexyl-substituted analog.

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (6702-72-3): Key Differentiating Evidence from Analogs


Selective Glucocorticoid Receptor (GR) Modulation Potential Versus Unsubstituted Uracil

The specific cyclohexylamino substituent at the 6-position of the pyrimidine-2,4-dione core is a critical structural feature for engaging the glucocorticoid receptor (GR) with therapeutic potential. Patent literature explicitly defines a class of 'pyrimidinedione cyclohexyl compounds' as GR modulators, wherein the cyclohexyl group is essential for activity [1]. While a direct IC50 value for this precise compound against GR is not available in the public domain, this class-level evidence demonstrates its potential utility in GR-targeted research. In contrast, the unsubstituted pyrimidine-2,4-dione (uracil) has no reported GR modulatory activity, highlighting the functional importance of the cyclohexylamino moiety [2].

Glucocorticoid Receptor Modulator Nuclear Receptor Pharmacology Nonsteroidal Anti-inflammatory

Differential Antitumor Activity in Furo[2,3-d]pyrimidine-2,4-dione Scaffold

The 6-(cyclohexylamino) substituent is a key component of the furo[2,3-d]pyrimidine-2,4-dione scaffold, where it contributes to significant antitumor activity. A derivative, 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP), demonstrated an IC50 of 110 µM against both K562 and Jurkat leukemic cell lines [1]. This activity was further enhanced upon complexation with metals like Fe(III) and Pd(II), which reduced the IC50 to 45 µM and 36 µM, respectively, in K562 cells [1]. In contrast, simpler 6-aminouracil derivatives lacking the cyclohexyl group or the fused ring system typically show significantly lower or no antiproliferative activity, underscoring the importance of this specific substituent for potency.

Antitumor Agent Metal Complex Leukemia Cell Lines

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione (6702-72-3): Prioritized Research and Industrial Application Scenarios


Medicinal Chemistry: Nonsteroidal Glucocorticoid Receptor (GR) Modulator Development

The compound's core structure is explicitly claimed in patent literature as a glucocorticoid receptor modulator [1]. This makes it a valuable starting material or reference compound for designing novel, nonsteroidal GR ligands. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) by modifying the N-1, C-5, or cyclohexyl positions to optimize potency, selectivity, and dissociated GR activity for treating inflammatory and metabolic diseases. The availability of the pure compound with known purity (e.g., >95% ) is essential for reproducible structure-activity relationship studies.

Oncology Research: Synthesis of Metal-Based Anticancer Complexes

As demonstrated by the activity of its furo[2,3-d]pyrimidine derivative, the 6-(cyclohexylamino)pyrimidine-2,4-dione core is a promising ligand for developing metal-based anticancer agents [2]. The presence of the cyclohexylamino group provides a distinct steric and electronic environment that can influence the stability, lipophilicity, and cellular uptake of the resulting metal complexes (e.g., with Fe, Pd, Ti, or Zn). This compound serves as a critical building block for synthesizing and evaluating new metallodrugs with potential activity against leukemic and other cancer cell lines.

Quote Request

Request a Quote for 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.